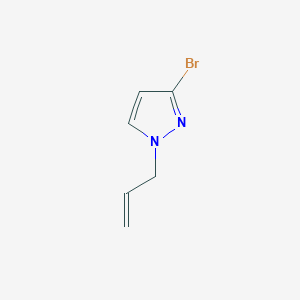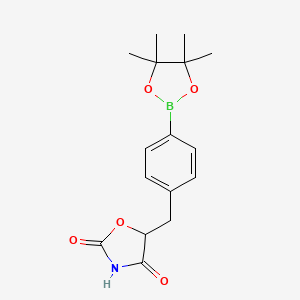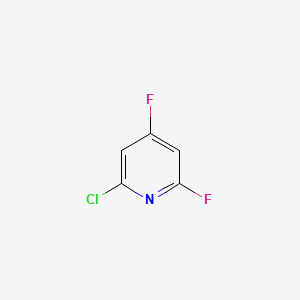![molecular formula C34H24B2F8O2 B11774564 2,2',6,6'-Tetraphenyl-[4,4'-bipyran]-1,1'-diium tetrafluoroborate CAS No. 42559-29-5](/img/structure/B11774564.png)
2,2',6,6'-Tetraphenyl-[4,4'-bipyran]-1,1'-diium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,6,6’-Tetraphenyl-[4,4’-bipyran]-1,1’-diium tetrafluoroborate is an organic compound known for its unique structural properties and applications in various fields. This compound is a derivative of bipyran and is characterized by the presence of four phenyl groups and a tetrafluoroborate anion. It is often used in scientific research due to its interesting photophysical and electrochemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,6,6’-Tetraphenyl-[4,4’-bipyran]-1,1’-diium tetrafluoroborate typically involves the reaction of bipyran derivatives with phenyl groups under specific conditions. One common method involves the use of benzaldehyde and acetophenone in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF3·Et2O). The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures around 100°C for a few hours. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反応の分析
Types of Reactions
2,2’,6,6’-Tetraphenyl-[4,4’-bipyran]-1,1’-diium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
科学的研究の応用
2,2’,6,6’-Tetraphenyl-[4,4’-bipyran]-1,1’-diium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a photosensitizer in photochemical reactions and as a catalyst in organic synthesis.
Biology: The compound’s photophysical properties make it useful in studying biological systems and processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism by which 2,2’,6,6’-Tetraphenyl-[4,4’-bipyran]-1,1’-diium tetrafluoroborate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a photosensitizer, absorbing light and transferring energy to other molecules, thereby initiating photochemical reactions. Its electrochemical properties also allow it to participate in redox reactions, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
- 2,4,6-Triphenylpyrylium tetrafluoroborate
- 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate
- 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate
Uniqueness
Compared to similar compounds, 2,2’,6,6’-Tetraphenyl-[4,4’-bipyran]-1,1’-diium tetrafluoroborate is unique due to its specific structural arrangement and the presence of four phenyl groups. This structural uniqueness imparts distinct photophysical and electrochemical properties, making it particularly valuable in applications requiring high stability and efficiency .
特性
CAS番号 |
42559-29-5 |
|---|---|
分子式 |
C34H24B2F8O2 |
分子量 |
638.2 g/mol |
IUPAC名 |
4-(2,6-diphenylpyrylium-4-yl)-2,6-diphenylpyrylium;ditetrafluoroborate |
InChI |
InChI=1S/C34H24O2.2BF4/c1-5-13-25(14-6-1)31-21-29(22-32(35-31)26-15-7-2-8-16-26)30-23-33(27-17-9-3-10-18-27)36-34(24-30)28-19-11-4-12-20-28;2*2-1(3,4)5/h1-24H;;/q+2;2*-1 |
InChIキー |
YVBNDFPQPWFRSM-UHFFFAOYSA-N |
正規SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=CC=C3)C4=CC(=[O+]C(=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B11774489.png)
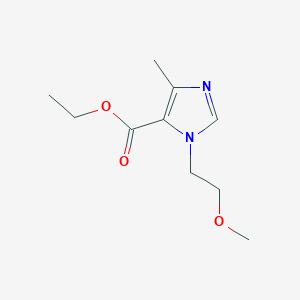
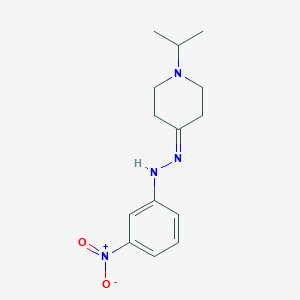
![7-Methyl-3-(2-(methylamino)ethyl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide hydrochloride](/img/structure/B11774503.png)
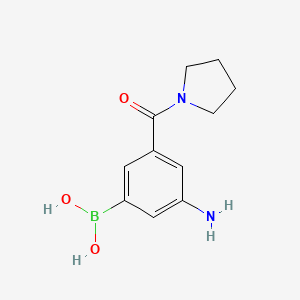
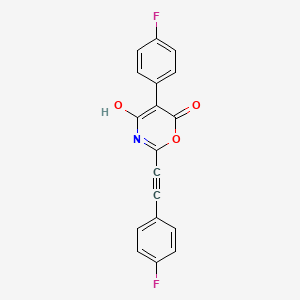
![2-(2-Methyl-1H-benzo[d]imidazol-5-yl)benzo[d]oxazol-6-amine](/img/structure/B11774509.png)
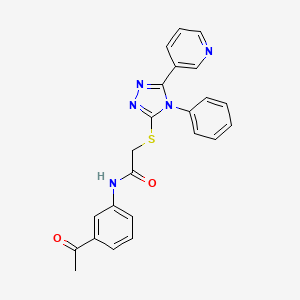
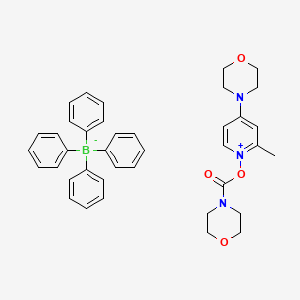
![2-Methyl-6-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B11774520.png)
